Home > Products > Screening Compounds P3876 > 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea
1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea - 13208-28-1

1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea

Catalog Number: EVT-3472230
CAS Number: 13208-28-1
Molecular Formula: C15H15ClN2O
Molecular Weight: 274.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea is a chemical compound belonging to the class of substituted ureas. This compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group, which contribute to its unique properties and potential applications in various fields, particularly in pharmaceuticals.

Source

This compound can be synthesized through various methods involving the reaction of isocyanates with amines. Specifically, it can be produced by reacting 3-chloroaniline with 2,4-dimethylaniline under controlled conditions. The synthesis methods often utilize potassium cyanate or isocyanate derivatives as key reagents .

Classification

1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea is classified as an organic compound and more specifically as a urea derivative. Ureas are known for their role in medicinal chemistry and agricultural applications, often serving as herbicides or pharmaceutical agents.

Synthesis Analysis

Methods

The synthesis of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea can be achieved through several methodologies:

  1. Nucleophilic Addition: A common method involves the nucleophilic addition of amines to potassium isocyanate. This reaction can occur in aqueous conditions without the need for organic solvents, making it an environmentally friendly option .
  2. Direct Reaction: Another approach includes directly mixing 3-chloroaniline with 2,4-dimethylaniline in the presence of a suitable solvent like dichloromethane under controlled heating conditions. This method allows for the formation of crystalline products upon cooling .

Technical Details

  • Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures (e.g., 50 °C) for several hours.
  • Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity .
Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea features two aromatic rings attached to a central urea group. The chlorophenyl substituent is located at one nitrogen atom while the dimethylphenyl substituent is attached to the other nitrogen atom.

Data

  • Molecular Formula: C_{15}H_{16}ClN_{2}O
  • Molecular Weight: Approximately 276.75 g/mol
  • Crystallography: The crystal structure reveals significant twists between the benzene rings and the urea moiety, with dihedral angles indicating non-planarity that may influence its biological activity .
Chemical Reactions Analysis

Reactions

1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea can undergo various chemical reactions typical of urea derivatives:

  • Hydrolysis: In the presence of water and acidic conditions, it may hydrolyze to form corresponding amines and carbon dioxide.
  • Reactivity with Isocyanates: It can react further with other isocyanates to form more complex urea derivatives.

Technical Details

The reactivity profile depends on the electronic nature of substituents on the aromatic rings. Electron-withdrawing groups like chlorine may enhance nucleophilicity at certain positions on the aromatic rings during electrophilic substitution reactions.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea exerts its effects—especially in pharmacological contexts—often involves interactions with specific biological targets such as enzymes or receptors.

Process

  1. Binding: The compound may bind to active sites on target proteins due to its structural compatibility.
  2. Inhibition: It can inhibit specific pathways (e.g., inflammatory pathways) by modulating enzyme activity or receptor signaling.

Data

Studies have indicated that similar urea derivatives exhibit biological activities such as anti-inflammatory and antimicrobial effects, suggesting potential applications for this compound in therapeutic contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to hydrolysis in moist environments.
Applications

1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential as an anti-inflammatory agent due to its structural similarity to known pharmacologically active compounds.
  • Agricultural Chemistry: Explored as a herbicide candidate owing to its urea backbone, which is common among agrochemicals used for weed control.
Introduction to Urea Derivatives in Medicinal Chemistry

Urea derivatives represent a privileged scaffold in medicinal chemistry, characterized by a carbonyl group flanked by two nitrogen atoms that enable diverse hydrogen-bonding interactions with biological targets. This structural feature confers conformational flexibility and facilitates binding to key therapeutic targets, particularly protein kinases involved in signal transduction pathways. Diarylurea compounds, where both nitrogen atoms connect to aromatic rings, have demonstrated remarkable versatility in drug discovery due to their ability to occupy deep hydrophobic pockets in enzyme active sites while establishing critical hydrogen bonds with backbone residues. The intrinsic physicochemical properties of the urea moiety—including its moderate polarity, hydrogen-bonding capacity, and metabolic stability—make it an ideal pharmacophore for designing inhibitors against pathological targets implicated in oncology, inflammation, and central nervous system disorders. The evolutionary trajectory of diarylurea-based therapeutics reflects their significance in addressing complex disease mechanisms through targeted molecular interventions [2] [5].

Historical Evolution of Diarylurea Scaffolds in Drug Discovery

The development of diarylurea-based therapeutics accelerated with the discovery of sorafenib (Nexavar®), a multikinase inhibitor approved in 2005 for renal cell and hepatocellular carcinoma. Sorafenib established the diarylurea motif as a critical pharmacophore capable of simultaneously targeting vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Raf kinases through competitive binding at the ATP site. Its clinical success validated the urea scaffold's capacity for multi-targeted inhibition, spurring extensive structure-activity relationship (SAR) studies to optimize potency and selectivity profiles. Subsequent derivatives like linifanib (ABT-869), tivozanib (AV-951), and Ki8751 further demonstrated the scaffold's adaptability, incorporating structural variations such as:

  • Quinazoline integrations (e.g., erlotinib-inspired hybrids) enhancing EGFR affinity [2]
  • Heterocyclic extensions improving water solubility and pharmacokinetic properties
  • Substituent engineering at meta and para positions modulating kinase selectivity landscapes [2]

Table 1: Evolution of Clinically Significant Diarylurea-Based Kinase Inhibitors

CompoundPrimary TargetsStructural InnovationsTherapeutic Application
SorafenibVEGFR, PDGFR, RafBiphenyl urea coreRCC, HCC
Linifanib (ABT-869)VEGFR/PDGFR family4-(3-Amino-1H-indazol-7-yl)phenyl linkerPhase III RCC/HCC
Tivozanib (AV-951)VEGFR 1-3Quinoline-urea hybridMetastatic RCC
Compound 5a*EGFR (IC₅₀ = 56 nM)4-Aminoquinazolinyl-diaryl ureaPreclinical NSCLC models

Refers to derivative from [2] demonstrating synergistic antitumor effects

Scaffold-hopping approaches have further diversified this chemical space, exemplified by replacements of terminal phenyl rings with pyridyl, thienyl, or aminopyrimidinyl systems. These innovations address limitations in bioavailability and kinase selectivity while preserving the urea core's hydrogen-bonding capabilities. The transition from planar diphenylureas toward three-dimensional architectures—as observed in 3-(4-chlorophenyl)-1-(phenethyl)urea CB1 modulators—demonstrates ongoing efforts to improve drug-like properties through increased saturation [4] [1].

Role of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea in Targeted Therapy Development

1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea exemplifies the strategic optimization of diarylurea pharmacophores for enhanced target engagement and pharmacokinetic performance. This compound embodies three critical design elements:

  • Ortho-methyl enrichment: The 2,4-dimethylphenyl group introduces steric modulation that enhances selectivity by preventing binding to off-target kinases with restricted active sites. This principle aligns with SAR observations from 4-aminoquinazolinyl-diaryl ureas, where ortho-substituted derivatives (e.g., 5a) exhibited 5-24-fold greater potency than unsubstituted analogs against HT-29, H-460, A549, and MDA-MB-231 cell lines [2].
  • Meta-chloro positioning: The electron-withdrawing chlorine atom at the meta-position fine-tunes electronic distribution, strengthening hydrogen-bond acceptor capacity of the urea carbonyl while maintaining optimal logP for membrane permeability. This modification mirrors the 4-chlorophenyl configuration in CB1 NAMs (e.g., RTICBM-189) that demonstrated enhanced brain exposure (Kp = 2.0) without compromising metabolic stability [4].
  • Asymmetric topology: Unlike symmetrical diarylureas, the juxtaposition of electron-deficient (chlorophenyl) and electron-rich (dimethylphenyl) rings creates a dipole moment favoring specific orientation in kinase binding pockets. Computational modeling suggests this arrangement mimics the ATP-binding site hydrogen-bonding pattern observed in FGFR1 and EGFR kinases [1] [5].

Table 2: Comparative Substituent Effects on Diarylurea Pharmacological Profiles

Aryl-Ring 1Aryl-Ring 2Key Biological OutcomesStructural Rationale
3-Chlorophenyl2,4-DimethylphenylEnhanced kinase selectivity & BBB permeabilitySteric shielding + electronic modulation
4-ChlorophenylUnsubstituted phenylModerate CB1 NAM activity (pIC₅₀ = 6.73)Minimal off-target engagement
4-Trifluoromethylphenyl4-AminoquinazolineEGFR IC₅₀ = 56 nMHydrogen bonding + hydrophobic enclosure
3,4-Dimethylphenyl4-MorpholinylReduced potency vs. dimethylamino analogsExcessive bulk limiting active-site access

The compound's preclinical significance extends to overcoming pharmacological challenges in central nervous system (CNS) malignancies. Urea derivatives like the structurally analogous penfluridol-optimized compound 4a demonstrated intact blood-brain barrier (BBB) penetration (Cmax ≈ 1000 nM at 1-hour post-10 mg/kg IP injection) while minimizing GPCR off-target interactions—a critical advancement for treating brain-metastasized triple-negative breast cancer (TNBC) [1]. These attributes position 1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea as a versatile template for targeting kinases implicated in both peripheral and CNS-located tumors.

Properties

CAS Number

13208-28-1

Product Name

1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea

IUPAC Name

1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

InChI

InChI=1S/C15H15ClN2O/c1-10-6-7-14(11(2)8-10)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19)

InChI Key

QEAMFYSLJZNYKE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.